N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-4-2-5-13(10-12)21-19(24)18(23)20-11-14-7-8-16(26-14)17(22)15-6-3-9-25-15/h2-10,17,22H,11H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASDYSJYIOCNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, which can be achieved through methods such as the Paal-Knorr synthesis or the Gewald reaction Common reagents used in these reactions include palladium or nickel catalysts, which facilitate cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : The compound has shown promise in cytotoxicity studies against various cancer cell lines. Research indicates that thiophene derivatives can inhibit cell proliferation, suggesting a mechanism that may involve apoptosis induction in cancer cells.
Materials Science
The unique properties of this compound make it valuable in materials science:
- Organic Semiconductors : Its thiophene structure is beneficial for the development of organic semiconductors, which are crucial in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers used in various industrial applications, including sensors and flexible electronics.
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block:
- Synthesis of Complex Molecules : It can be employed in multi-step reactions to create more complex organic molecules, facilitating the development of new chemical entities with tailored properties.
Case Studies
Several studies have highlighted the biological potential and applications of this compound:
Case Study 1: Anti-Cancer Activity
Research conducted on related thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting similar structures showed IC50 values indicating potent inhibition of cell growth, supporting further investigation into their use as anticancer agents.
Case Study 2: Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. For example, related compounds have shown potent inhibition of tyrosinase, an enzyme critical for melanin biosynthesis. This suggests potential applications in skin-whitening treatments and cosmetic formulations.
Mechanism of Action
The mechanism of action of N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the oxalamide linkage may facilitate hydrogen bonding with biological molecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Substituent Effects on Bioactivity
The oxalamide core is a common pharmacophore in antiviral and antimicrobial agents. Key comparisons include:
- Thiophene vs. Thiazole/Thiazolidinone: The target’s thiophene rings may offer superior planarity for target binding compared to thiazole-based derivatives (e.g., Compound 13), which showed moderate antiviral activity (36–53% yield) . Thiazolidinone-containing analogs (e.g., ) exhibited high yields (53–90%) but focused on non-antiviral applications .
- m-Tolyl vs. Halogenated Aryl Groups : The m-tolyl group’s electron-donating methyl substituent contrasts with the electron-withdrawing chloro/fluoro groups in GMC-3 and Compound 13 . This difference could modulate solubility and target affinity.
- Hydroxy-Thiophene vs. Hydroxyethyl Thiazole : The hydroxy-thiophene moiety in the target may enhance hydrogen-bonding interactions compared to hydroxyethyl thiazole derivatives (e.g., Compound 15 , LC-MS m/z 423.27) .
Critical Analysis of Structural Advantages and Limitations
- Advantages :
- No direct evidence for in vivo efficacy; structural analogs prioritize in vitro antiviral/antimicrobial screens .
Biological Activity
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide is a complex organic compound notable for its unique structural features, including a thiophene ring system and an oxalamide linkage. This compound has garnered interest in medicinal chemistry and materials science due to its potential therapeutic properties and applications in advanced materials development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. The compound features distinct functionalities that contribute to its chemical reactivity and biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S2 |
| Molecular Weight | 386.48 g/mol |
| Structural Features | Thiophene rings, oxalamide linkage |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- Formation of Thiophene Rings : Achieved through methods such as the Paal-Knorr synthesis or Gewald reaction.
- Oxalamide Formation : Involves acylation reactions to introduce the oxalamide functional group.
Industrial production may utilize scalable synthetic routes that ensure high yield and purity, incorporating techniques like continuous flow synthesis.
Biological Activity
Preliminary studies have indicated that this compound exhibits various biological activities, particularly in medicinal chemistry:
Anticancer Activity
Research has shown that compounds with similar structural motifs possess significant anticancer properties. The presence of thiophene rings can enhance interactions with biological targets, potentially leading to apoptosis in cancer cells. Specific studies are needed to quantify the anticancer efficacy of this compound against various cancer cell lines.
Antimicrobial Properties
The compound's ability to interact with microbial membranes suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. Further investigations are required to evaluate the specific antimicrobial spectrum and mechanisms involved.
The mechanism of action for this compound may involve:
- π-π Interactions : The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity.
- Hydrogen Bonding : The oxalamide linkage may facilitate hydrogen bonding with biological molecules, influencing their function and stability.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological activities associated with similar thiophene-containing compounds:
-
Fungicidal Activity : A related study demonstrated that thiophene derivatives exhibited significant fungicidal activity, outperforming standard fungicides (EC50 values lower than 10 mg/L). This suggests a potential for developing new antifungal agents based on the structural framework of this compound .
Compound EC50 (mg/L) Compound A 4.69 Compound B 1.96 Diflumetorim 21.44 - Anticancer Studies : Compounds with similar functionalities have been tested against various cancer cell lines (e.g., MCF7, HCT116), showing promising results in inhibiting cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
